molecular formula C11H3F7 B14649355 1,2,3,4,5,6,7-Heptafluoro-8-methylnaphthalene CAS No. 52158-44-8

1,2,3,4,5,6,7-Heptafluoro-8-methylnaphthalene

Cat. No.: B14649355
CAS No.: 52158-44-8
M. Wt: 268.13 g/mol
InChI Key: SLSZQKXDLLBENO-UHFFFAOYSA-N
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Description

1,2,3,4,5,6,7-Heptafluoro-8-methylnaphthalene is a fluorinated aromatic compound with the molecular formula C11H3F7. This compound is characterized by the presence of seven fluorine atoms and one methyl group attached to a naphthalene ring. The extensive fluorination imparts unique chemical and physical properties, making it a subject of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4,5,6,7-Heptafluoro-8-methylnaphthalene can be synthesized through various methods, including the fluorination of 8-methylnaphthalene using elemental fluorine or other fluorinating agents. One common method involves the use of cobalt trifluoride (CoF3) as a fluorinating agent under controlled conditions. The reaction typically occurs at elevated temperatures and may require a solvent such as dichloromethane to facilitate the process .

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process is carefully monitored to ensure safety and efficiency, with the final product being purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5,6,7-Heptafluoro-8-methylnaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.

    Oxidation Reactions: It can be oxidized to form corresponding naphthoquinones under specific conditions.

    Reduction Reactions: The compound can be reduced to form partially fluorinated derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,3,4,5,6,7-Heptafluoro-8-methylnaphthalene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6,7-Heptafluoro-8-methylnaphthalene involves its interaction with various molecular targets. The extensive fluorination enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The compound can modulate enzyme activity and receptor binding through its electron-withdrawing fluorine atoms, affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4,5,6,7-Heptafluoro-8-methylnaphthalene is unique due to the presence of both a methyl group and extensive fluorination. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

52158-44-8

Molecular Formula

C11H3F7

Molecular Weight

268.13 g/mol

IUPAC Name

1,2,3,4,5,6,7-heptafluoro-8-methylnaphthalene

InChI

InChI=1S/C11H3F7/c1-2-3-4(7(14)9(16)5(2)12)8(15)11(18)10(17)6(3)13/h1H3

InChI Key

SLSZQKXDLLBENO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C(=C1F)F)F)C(=C(C(=C2F)F)F)F

Origin of Product

United States

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